molecular formula C9H17N5O5S B14498019 5,6-diamino-4-piperidin-1-yl-1H-pyrimidin-2-one;sulfuric acid CAS No. 63722-84-9

5,6-diamino-4-piperidin-1-yl-1H-pyrimidin-2-one;sulfuric acid

Katalognummer: B14498019
CAS-Nummer: 63722-84-9
Molekulargewicht: 307.33 g/mol
InChI-Schlüssel: WFXYMOCTLRZCHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Diamino-4-piperidin-1-yl-1H-pyrimidin-2-one;sulfuric acid is a compound that combines a pyrimidine derivative with sulfuric acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-diamino-4-piperidin-1-yl-1H-pyrimidin-2-one involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable diamine with a piperidine derivative, followed by the introduction of sulfuric acid to form the final compound. The reaction conditions typically include controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise addition of reagents, temperature control, and purification steps to ensure the compound meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

5,6-Diamino-4-piperidin-1-yl-1H-pyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of products.

Wissenschaftliche Forschungsanwendungen

5,6-Diamino-4-piperidin-1-yl-1H-pyrimidin-2-one;sulfuric acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5,6-diamino-4-piperidin-1-yl-1H-pyrimidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, and interaction with nucleic acids.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,5,6-Triamino-1H-pyrimidin-2-one: This compound has similar structural features but lacks the piperidine moiety.

    5,6-Diamino-2-oxo-2,3,4,5-tetrahydropyrimidin-4-yl: This compound shares the diamino and pyrimidine components but differs in its overall structure.

Uniqueness

5,6-Diamino-4-piperidin-1-yl-1H-pyrimidin-2-one;sulfuric acid is unique due to the presence of both the piperidine and pyrimidine moieties, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with similar compounds.

Eigenschaften

CAS-Nummer

63722-84-9

Molekularformel

C9H17N5O5S

Molekulargewicht

307.33 g/mol

IUPAC-Name

5,6-diamino-4-piperidin-1-yl-1H-pyrimidin-2-one;sulfuric acid

InChI

InChI=1S/C9H15N5O.H2O4S/c10-6-7(11)12-9(15)13-8(6)14-4-2-1-3-5-14;1-5(2,3)4/h1-5,10H2,(H3,11,12,13,15);(H2,1,2,3,4)

InChI-Schlüssel

WFXYMOCTLRZCHZ-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C2=NC(=O)NC(=C2N)N.OS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.